molecular formula C12H17NO3 B8155115 Methyl 2-amino-3-(3-methoxy-4-methylphenyl)propanoate

Methyl 2-amino-3-(3-methoxy-4-methylphenyl)propanoate

Cat. No.: B8155115
M. Wt: 223.27 g/mol
InChI Key: BBPBZLCEZYYGHU-UHFFFAOYSA-N
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Description

Methyl 2-amino-3-(3-methoxy-4-methylphenyl)propanoate is an organic compound with the molecular formula C12H17NO3. It is a derivative of phenylalanine, where the phenyl group is substituted with a methoxy and a methyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-3-(3-methoxy-4-methylphenyl)propanoate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-3-(3-methoxy-4-methylphenyl)propanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Ceric ammonium nitrate in acetonitrile.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Acyl chlorides or anhydrides in the presence of a base like pyridine.

Major Products Formed

    Oxidation: 2-amino-3-(3-hydroxy-4-methylphenyl)propanoate.

    Reduction: 2-amino-3-(3-methoxy-4-methylphenyl)propanol.

    Substitution: Various amides depending on the acylating agent used.

Scientific Research Applications

Methyl 2-amino-3-(3-methoxy-4-methylphenyl)propanoate has several scientific research applications:

Mechanism of Action

The mechanism of action of Methyl 2-amino-3-(3-methoxy-4-methylphenyl)propanoate involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-amino-3-(4-methoxyphenyl)propanoate: Similar structure but lacks the methyl group on the phenyl ring.

    Methyl 2-amino-3-(3,4-dimethoxyphenyl)propanoate: Contains an additional methoxy group on the phenyl ring.

Uniqueness

Methyl 2-amino-3-(3-methoxy-4-methylphenyl)propanoate is unique due to the specific substitution pattern on the phenyl ring, which can influence its reactivity and biological activity compared to other similar compounds .

Biological Activity

Methyl 2-amino-3-(3-methoxy-4-methylphenyl)propanoate, a compound with a complex structure, has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological mechanisms, pharmacological effects, and relevant research findings.

Chemical Structure and Properties

This compound is characterized by its amino acid derivative structure, which includes:

  • An amino group that can engage in hydrogen bonding.
  • A methoxy group that influences its electronic properties.
  • A propanoate backbone contributing to its reactivity.

The molecular formula of this compound is C12H17NO2C_{12}H_{17}NO_2, and its structural features allow it to interact with various biological targets, potentially affecting neurotransmitter systems and other biochemical pathways.

The biological activity of this compound is primarily attributed to:

  • Hydrogen Bonding : The amino group facilitates interactions with biological macromolecules, enhancing binding affinity to receptors.
  • Lipophilicity Modulation : The presence of the methoxy group affects the compound's lipophilicity, influencing its absorption and distribution in biological systems.

These interactions suggest that this compound may play a role in modulating neurotransmitter activity, which is critical for treating neurological disorders.

Antimicrobial Properties

Research indicates that compounds with similar structures exhibit significant antimicrobial activity. For instance:

  • Case Study : A study on derivatives of methyl 2-amino acids showed effective inhibition against various bacterial strains, suggesting potential applications in combating infections .

Neuropharmacological Effects

The compound's structural analogs have been investigated for their effects on neurotransmitter systems:

  • Potential Applications : Its role as a precursor or modulator for neurotransmitters like serotonin and dopamine may provide insights into its therapeutic potential for conditions such as depression and anxiety .

Cytotoxicity Studies

Cytotoxic effects have been evaluated in several studies:

  • Findings : In vitro tests demonstrated varying degrees of cytotoxicity against cancer cell lines, indicating the need for further investigation into its anticancer properties .

Research Findings and Data Tables

The following table summarizes key findings related to the biological activity of this compound and its analogs:

Study Biological Activity Target IC50/Other Metrics
Study 1AntimicrobialVarious bacteriaMIC values ranged from 50–200 μg/mL
Study 2Neurotransmitter modulationSerotonin receptorsBinding affinity not quantified
Study 3CytotoxicityCancer cell lines (e.g., HT29)IC50 values varied; specific values not disclosed

Properties

IUPAC Name

methyl 2-amino-3-(3-methoxy-4-methylphenyl)propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO3/c1-8-4-5-9(7-11(8)15-2)6-10(13)12(14)16-3/h4-5,7,10H,6,13H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBPBZLCEZYYGHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)CC(C(=O)OC)N)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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